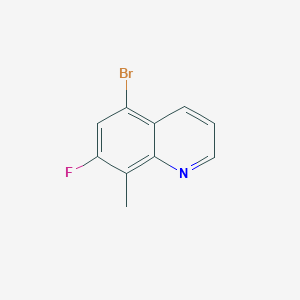

5-Bromo-7-fluoro-8-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline ring system is a versatile building block in organic synthesis due to its inherent reactivity and the various positions available for functionalization. frontiersin.orgmdpi.com The nitrogen atom in the pyridine (B92270) ring influences the electron distribution of the entire molecule, making certain positions susceptible to either electrophilic or nucleophilic attack. youtube.com This inherent reactivity allows for the construction of complex molecular architectures. nih.gov The development of efficient synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has further expanded the accessibility and utility of quinoline derivatives in creating novel compounds with potential applications in materials science and drug discovery. nih.govthieme-connect.com

Overview of Halogenation and Alkylation Strategies in Quinoline Chemistry

Halogenation of quinolines involves the introduction of one or more halogen atoms (F, Cl, Br, I) onto the quinoline ring. This can be achieved through various methods, including electrophilic aromatic substitution and transition-metal-catalyzed C-H activation. acs.orgthieme-connect.comresearchgate.netrsc.org Common halogenating agents include molecular halogens (e.g., Br₂), N-halosuccinimides (e.g., NBS), and trihaloisocyanuric acids. researchgate.netrsc.orgnuph.edu.ua The regioselectivity of the halogenation reaction is often influenced by the existing substituents on the quinoline ring and the reaction conditions employed. acs.orgnuph.edu.uanih.gov For instance, the presence of an activating group can direct the incoming halogen to a specific position. thieme-connect.com

Structural and Synthetic Context of 5-Bromo-7-fluoro-8-methylquinoline within the Halogenated Alkylquinoline Class

This compound is a specific member of the halogenated alkylquinoline class, characterized by a bromine atom at the 5-position, a fluorine atom at the 7-position, and a methyl group at the 8-position of the quinoline core. The synthesis of such a polysubstituted quinoline requires a carefully designed synthetic route that controls the regioselective introduction of each substituent.

While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, its preparation would likely involve a multi-step sequence. This could begin with a substituted aniline (B41778) precursor that already contains some of the desired functionalities, followed by a cyclization reaction to form the quinoline ring, such as the Skraup or Doebner-von Miller reaction. brieflands.com Subsequent halogenation and/or alkylation steps would then be carried out to introduce the remaining substituents. The order of these steps would be crucial to ensure the correct final substitution pattern due to the directing effects of the existing groups.

The presence of both bromine and fluorine atoms, along with a methyl group, imparts unique electronic and steric properties to the molecule. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the fluorine atom can influence the molecule's lipophilicity and metabolic stability. The methyl group provides steric bulk and can also modulate the electronic properties of the quinoline ring. This specific combination of substituents makes this compound a potentially valuable intermediate for the synthesis of more complex and biologically active molecules.

Chemical and Physical Properties

Below is a table summarizing the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrFN | |

| Molecular Weight | 240.07 g/mol | |

| CAS Number | 2101945-67-7 | |

| Purity | ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-9(12)5-8(11)7-3-2-4-13-10(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZRNAQJHYODCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1F)Br)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Bromo 7 Fluoro 8 Methylquinoline and Analogous Derivatives

General Methodologies for Quinoline (B57606) Ring System Construction

The construction of the fundamental quinoline ring is the initial step in the synthesis of complex derivatives. Over the years, numerous methods have been developed, ranging from classical condensation reactions to more modern cyclization approaches.

Classical Condensation Reactions (e.g., Skraup-Type, Friedländer, Pfitzinger, Conrad-Limpach)

Classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the condensation of anilines with various carbonyl-containing compounds. mdpi.comrsc.org

The Skraup synthesis is a well-established method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. mdpi.comevitachem.comwikipedia.orgnih.gov This reaction is known for its often-violent nature, which can be moderated by the addition of ferrous sulfate. wikipedia.org For the synthesis of a substituted quinoline like 7-fluoro-8-methylquinoline, a potential starting material would be 3-fluoro-2-methylaniline. The Skraup reaction of m-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines. quinoline-thiophene.com

The Friedländer synthesis offers a more direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov This reaction can be catalyzed by acids or bases. organic-chemistry.orgresearchgate.netnih.gov For instance, the synthesis of polysubstituted quinolines can be achieved with high efficiency using this method. thieme-connect.cominformahealthcare.com A plausible route to a precursor for our target molecule could involve the reaction of a 2-amino-4-fluorobenzaldehyde (B111960) with a suitable ketone.

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. scispace.comdur.ac.uka2bchem.comacgpubs.org The carboxylic acid group can later be removed if desired. a2bchem.com This method is a divergent approach for synthesizing 2-substituted quinoline-4-carboxylic acids. dur.ac.uk

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. mdpi.comvulcanchem.comsigmaaldrich.comfrontiersin.orgenaminestore.com Depending on the reaction conditions, either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) can be obtained. sigmaaldrich.comfrontiersin.org For example, 4-hydroxyquinolines are formed via a Schiff base intermediate. vulcanchem.comfrontiersin.org

| Reaction Name | Starting Materials | Key Features |

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Can be violent; often gives mixtures with m-substituted anilines. evitachem.comwikipedia.orgquinoline-thiophene.com |

| Friedländer | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | Good for polysubstituted quinolines; acid or base catalyzed. wikipedia.orgorganic-chemistry.orgresearchgate.netthieme-connect.cominformahealthcare.com |

| Pfitzinger | Isatin, carbonyl compound, base | Yields quinoline-4-carboxylic acids. scispace.comdur.ac.uka2bchem.comacgpubs.org |

| Conrad-Limpach | Aniline, β-ketoester | Forms 4-hydroxyquinolines. mdpi.comvulcanchem.comsigmaaldrich.comfrontiersin.orgenaminestore.com |

Modern Cyclization Approaches to Substituted Quinolines

In addition to the classical methods, modern organic synthesis has introduced a variety of innovative cyclization strategies for quinoline synthesis. These often employ transition-metal catalysts or proceed through novel reaction pathways, offering milder conditions and greater functional group tolerance. fluorochem.co.uk

Recent advancements include metal-free syntheses, such as electrophilic cyclization. For example, propargylic arylamines can undergo electrophile-induced cyclization with reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to form functionalized quinolines. mdpi.com Palladium-catalyzed C-H activation and annulation of anilines with alkynes represents another powerful strategy for the direct synthesis of a broad range of quinolines. chemicalbook.com Furthermore, visible-light-mediated photocatalysis has emerged as a green approach for quinoline synthesis.

Regioselective Introduction of Halogen and Alkyl Substituents onto the Quinoline Core

Once the quinoline nucleus is formed, the next critical step is the regioselective introduction of substituents. For 5-Bromo-7-fluoro-8-methylquinoline, this involves the precise placement of a bromine atom at the C-5 position of a pre-existing 7-fluoro-8-methylquinoline.

Bromination Methodologies for Quinoline Derivatives

The introduction of a bromine atom onto the quinoline ring is typically achieved through electrophilic aromatic substitution. The position of bromination is influenced by the existing substituents and the reaction conditions.

Direct bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) is a common method for halogenating quinolines. vulcanchem.com The regioselectivity of this reaction can be controlled by the choice of solvent and the presence of a catalyst. For instance, the bromination of 8-methylquinoline (B175542) with NBS in concentrated sulfuric acid at low temperatures has been reported to yield 5-bromo-8-methylquinoline. clockss.org This suggests that the 8-methyl group directs the incoming electrophile to the C-5 position. The presence of a fluorine atom at C-7, being an ortho, para-directing deactivator, is expected to further favor substitution at the C-5 position. researchgate.net

Studies on the bromination of 8-substituted quinolines have shown that the reaction can be complex, sometimes yielding a mixture of mono- and di-bromo derivatives. vulcanchem.com However, careful control of reaction conditions, such as temperature and the stoichiometry of the brominating agent, can enhance the regioselectivity. thieme-connect.com For example, the bromination of 8-methoxyquinoline (B1362559) has been shown to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. vulcanchem.com

| Substrate | Brominating Agent | Conditions | Product(s) |

| 8-Methylquinoline | NBS | Concentrated H₂SO₄, 5 °C | 5-Bromo-8-methylquinoline clockss.org |

| 8-Hydroxyquinoline | Br₂ | CH₃CN, 0 °C | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline vulcanchem.com |

| 8-Methoxyquinoline | Br₂ | CCl₄, 24 °C | 5-Bromo-8-methoxyquinoline vulcanchem.com |

| Quinoline | NBS, H₂SO₄ | - | 5-Bromoisoquinoline |

Indirect methods for introducing bromine can also be employed. This might involve the synthesis of a quinoline derivative with a functional group at the desired position that can be subsequently converted to a bromine atom. For instance, a Sandmeyer-type reaction on an amino-substituted quinoline could be a viable route. However, direct bromination is generally more atom-economical and straightforward if sufficient regioselectivity can be achieved.

Fluorination Techniques in Quinoline Synthesis

The incorporation of fluorine into the quinoline scaffold is a critical step in creating many biologically active molecules. Direct C-H fluorination is an efficient method as it avoids pre-functionalization steps. acs.org However, the high barrier to C-F bond formation and the need for specific C-H bond cleavage present significant challenges. acs.org For electron-deficient systems like quinolines, electrophilic fluorination can be difficult due to the high energy of the reaction intermediates. acs.orgacs.org

Several methods have been developed to introduce fluorine into quinoline rings:

Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) can be used for the electrophilic substitution of quinoline derivatives. researchgate.net Another approach involves using elemental fluorine-iodine mixtures, which can selectively fluorinate quinolines at the 2-position at room temperature. rsc.org

Nucleophilic Fluorination: One strategy involves the reaction of chloro-substituted quinolines with nucleophilic fluoride (B91410) sources. researchgate.net A novel concept for nucleophilic C-H fluorination involves a concerted transfer of a fluoride anion, an electron, and a proton (F⁻-e⁻-H⁺), which avoids the formation of unstable Meisenheimer intermediates and has been successfully applied to quinolines. acs.org

Modified Skraup Reaction: A key intermediate for synthesizing 5-fluoroprimaquine, 5-fluoro-6-methoxy-8-nitroquinoline, was successfully synthesized using a modified Skraup reaction of 5-fluoro-4-methoxy-2-nitroaniline. researchgate.net

Electrochemical Fluorination: An electrochemical method using HF:pyridine (B92270) as both a reagent and electrolyte allows for the regioselective 5,8-difluorination of various quinoline derivatives in moderate to good yields. researchgate.net

The choice of fluorination technique depends on the desired position of the fluorine atom and the other substituents present on the quinoline ring.

Table 1: Comparison of Selected Fluorination Techniques for Quinoline Synthesis

| Technique | Reagent(s) | Key Features | Typical Position(s) | Citation(s) |

| Electrophilic Fluorination | N-Fluorosulfonimide (NFSI) | Used for electrophilic substitution on activated quinolines. | Varies based on substrate | researchgate.net |

| Electrophilic Fluorination | Fluorine-Iodine Mixtures | High yield and selectivity for the 2-position at room temperature. | C2 | rsc.org |

| Nucleophilic Fluorination | Concerted F⁻-e⁻-H⁺ Transfer | Avoids unstable intermediates; suitable for electron-deficient azaarenes. | Varies | acs.org |

| Electrochemical Fluorination | HF:Pyridine | Regioselective difluorination with short reaction times. | C5, C8 | researchgate.net |

| Modified Skraup Reaction | Pre-fluorinated Aniline | Builds the quinoline ring with fluorine already incorporated. | Varies based on precursor | researchgate.net |

Alkylation Strategies for Methyl Group Incorporation (e.g., at the 8-position)

Introducing a methyl group at the C8 position of the quinoline ring is a crucial step for creating analogs like this compound. The directing effect of existing substituents and the choice of alkylating agent are critical for achieving regioselectivity.

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of quinolines. The N-oxide group, in particular, has been explored as an excellent directing group for selective functionalization. nih.gov While many methods exist for C2 functionalization, C8 functionalization is less common but equally important for synthesizing specific isomers. nih.gov

Key strategies for C8-alkylation include:

Rhodium-Catalyzed Alkylation: Cationic Rh(I) and Rh(III) catalysts have been successfully employed for the C8-alkylation of quinoline N-oxides. acs.orgmdpi.com For instance, a Rh(III)-catalyzed reaction with maleimides and acrylates demonstrates complete C8-selectivity and provides good to excellent yields. acs.org

Palladium-Catalyzed Alkylation: While often favoring the C2 position, specific conditions can achieve C8 selectivity. One method utilizes a palladium-catalyzed dual C-H bond activation to achieve direct alkylation of quinoline N-oxide with ethers. mdpi.com

Minisci Reaction: This well-known method for heterocycle C-H alkylation involves radical chemistry but often requires strong oxidants. bohrium.com Newer photochemical methods inspired by this reaction can generate the necessary radicals without external oxidants under visible light. bohrium.com

The choice of metal catalyst and reaction conditions is paramount in directing the alkylation to the desired C8 position, often leveraging the N-oxide as a directing group which can be removed in a subsequent step. nih.gov

Sequential Functionalization and Orthogonal Protecting Group Strategies in Poly-Substituted Quinoline Synthesis

The synthesis of a complex molecule like this compound, which has multiple substituents, necessitates a carefully designed sequence of reactions. This often involves an orthogonal protecting group strategy, where different functional groups are masked and unmasked selectively. bham.ac.ukorganic-chemistry.org This approach allows chemists to perform reactions at specific sites without affecting other reactive parts of the molecule. bham.ac.uk

A plausible synthetic pathway for a poly-substituted quinoline could involve:

Core Synthesis: Building the fundamental quinoline ring system, for example, through a Skraup or Friedländer synthesis. tandfonline.com The starting materials, such as a substituted aniline, would be chosen to already contain some of the desired final substituents or precursors.

Protecting Group Introduction: If a reactive group (like an amine or hydroxyl) needs to be preserved during subsequent steps, it is converted into a less reactive derivative (a protected group). organic-chemistry.org For example, an amino group can be protected as a carbamate. organic-chemistry.org

Sequential Halogenation: Introducing the bromine and fluorine atoms in separate steps. The order is critical and depends on the activating or deactivating effects of the substituents already on the ring. For instance, bromination might be performed using N-bromosuccinimide (NBS). evitachem.com

Functionalization: Other groups are introduced via methods like the alkylation strategies discussed previously.

Deprotection: In the final stages of the synthesis, the protecting groups are removed to reveal the original functional groups, yielding the final product. bham.ac.uk

The key to an orthogonal strategy is using protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org For example, one group might be removed with acid, while another is removed with a base or by hydrogenolysis. organic-chemistry.org Recently, photolabile protecting groups (PPGs), which are removed upon irradiation with light, have offered a milder alternative for deprotection, simplifying protein assembly and minimizing perturbations to the scaffold. nih.gov A quinoline-based PPG has been shown to be compatible with various ligation strategies. nih.gov

Advanced Purification and Isolation Techniques for Halogenated Quinoline Compounds

The purification of the final halogenated quinoline product and its intermediates is a critical step to ensure high purity. The presence of regioisomers and other by-products from the synthetic steps often makes purification challenging. nih.gov

Common and advanced techniques include:

Recrystallization: This is a classic and effective method for purifying solid compounds. researchgate.net It involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. google.com For halogenated quinolines, this can be an efficient way to obtain high-purity material. researchgate.net

Column Chromatography: A standard technique where the mixture is passed through a column of solid adsorbent (like silica (B1680970) gel). bohrium.com Different components of the mixture travel through the column at different rates, allowing for their separation.

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used to isolate and collect substantial quantities of a specific compound from a mixture. aralyse.tech It is particularly useful for separating closely related compounds, such as isomers, which are difficult to separate by other means. nih.govaralyse.tech The method can be scaled up from analytical to preparative levels to handle larger sample volumes. aralyse.tech For libraries of structurally similar compounds, a single, optimized HPLC method can often be used for purification. google.comgoogle.com

The choice of purification method depends on the scale of the synthesis, the physical properties of the compound, and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired purity for the final product.

Reactivity and Mechanistic Pathways of 5 Bromo 7 Fluoro 8 Methylquinoline

Chemical Transformations Involving the Bromine Atom

The bromine atom at the C-5 position is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the adjacent quinoline (B57606) nitrogen and the C-7 fluorine, which makes the C-Br bond susceptible to various transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Bromo-Quinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl halides. The mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer intermediate. beilstein-journals.org In quinoline systems, the heterocyclic nitrogen atom exerts an electron-withdrawing effect, but this is often insufficient for facile SNAr on the benzene (B151609) ring portion. Therefore, additional activating groups are typically required. organic-chemistry.org In the case of 5-Bromo-7-fluoro-8-methylquinoline, the fluorine atom at C-7 provides additional electron-withdrawing character, enhancing the electrophilicity of the carbon positions on the carbocyclic ring. However, SNAr reactions on unactivated or weakly activated bromoquinolines can be challenging and may require harsh conditions or alternative catalytic pathways. The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, although this can be influenced by the specific reaction conditions and substrate. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent the most common strategy for modifying bromoquinolines. acs.orgresearchgate.net The C-Br bond at the 5-position serves as an effective handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide. The catalytic cycle, typically employing a palladium catalyst, involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline.

Transmetalation: The organic group is transferred from the boron atom to the palladium center.

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

A phosphine (B1218219) ligand is often essential for the efficiency of Suzuki-Miyaura reactions involving haloquinolines. researchgate.net The presence of electron-withdrawing groups, such as the fluorine atom in this compound, can activate the bromine atom towards oxidative addition. liverpool.ac.uk

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd/C | PPh₃ or 2-(dicyclohexylphosphino)biphenyl | K₂CO₃ | Toluene/Water | researchgate.net |

| Pd(dppf)Cl₂ | dppf (intrinsic) | Na₂CO₃ | DME/Water | nih.gov |

| Pd(PPh₃)₄ | PPh₃ (intrinsic) | K₂CO₃ | Dioxane/Water | tandfonline.com |

Heck Reaction: This reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. acs.org The mechanism is similar to the Suzuki-Miyaura coupling but involves migratory insertion of the alkene into the palladium-carbon bond followed by β-hydride elimination to form the product. A significant challenge in Heck reactions with N-heterocycles like quinolines can be the coordination of the nitrogen atom to the palladium catalyst, which can lead to catalyst poisoning. thieme-connect.de

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | None (in ionic liquid) | Not specified | Imidazolium ionic liquid | thieme-connect.de |

| Pd/USY Zeolite | None | NaOAc | DMAc | ugent.be |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. acs.org The general reactivity trend for the halide is I > OTf > Br > Cl. nih.gov The reaction typically involves a palladium catalytic cycle for the aryl halide and a copper cycle for the alkyne. The key steps include oxidative addition of the bromoquinoline to Pd(0), followed by transmetalation with a copper(I) acetylide intermediate.

| Catalyst | Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | nih.gov |

| PdCl₂(dppf) | CuI | Triethylamine | DMF |

Reductive Elimination and Debromination Processes

Reductive debromination, or hydrodebromination, is the replacement of a bromine atom with a hydrogen atom. This transformation is important both for removing a halogen after it has served its synthetic purpose (e.g., as a directing group) and for environmental remediation. ugent.be

Common methods for the reductive dehalogenation of aryl bromides include:

Catalytic Hydrogenation: This is a widely used method, often employing a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂). organic-chemistry.orgacs.org These reactions are typically performed under neutral conditions. Aryl bromides are generally reduced more readily than the corresponding chlorides, allowing for selective debromination in the presence of chloro substituents. organic-chemistry.org

Metal Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium hydride (NaH) can be used, often in conjunction with a catalyst. liverpool.ac.uknih.gov For instance, nanometric sodium hydride has been shown to be effective in the presence of lanthanide chloride catalysts. thieme-connect.de

Transfer Hydrogenation: In this approach, a molecule other than H₂ serves as the hydrogen source. Common hydrogen donors include sodium formate (B1220265) or triethanolamine, often used with a palladium catalyst. nih.govmdpi.com

The mechanism for catalytic hydrogenation on a palladium surface generally involves the oxidative addition of the C-Br bond to the metal surface, followed by reaction with adsorbed hydrogen and subsequent reductive elimination of the hydrodebrominated product.

Electronic and Steric Influence of the Fluorine Atom on Quinoline Reactivity

The fluorine atom at the C-7 position significantly modulates the electronic properties of the quinoline ring and influences its reactivity through both steric and electronic effects.

Directing Effects on Electrophilic and Nucleophilic Aromatic Substitution

The fluorine atom is the most electronegative element, and as a substituent on an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I) and a weaker, resonance-donating effect (+R). The net result is deactivation of the aromatic ring towards electrophilic aromatic substitution (EAS). In this compound, both the C-5 bromine and C-7 fluorine are deactivating groups. The C-8 methyl group is weakly activating and provides steric hindrance.

Electrophilic Aromatic Substitution (EAS): The entire quinoline system is relatively electron-deficient. Further deactivation by the bromine and fluorine atoms makes EAS on the carbocyclic ring challenging. If a reaction were to occur, it would likely be directed to the least deactivated position, C-6, although this is sterically hindered by the adjacent C-5 bromine and C-7 fluorine. In some cases, complexation with a Lewis acid like AlCl₃ can be used to deactivate the pyridine (B92270) ring and direct electrophiles to the 5- and 8-positions of the benzene ring.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effects of both the fluorine and bromine atoms increase the electrophilicity of the carbocyclic ring, making it more susceptible to nucleophilic attack. Bromine at the 7-position of a quinoline is known to enhance electrophilicity, facilitating SNAr. In this molecule, the C-5 and C-7 positions are activated. Given that the C-Br bond is significantly weaker than the C-F bond, nucleophilic substitution via cross-coupling reactions will preferentially occur at the C-5 position.

Carbon-Fluorine Bond Activation and Controlled Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, with a bond dissociation energy typically over 100 kcal/mol. This inherent strength makes the C-F bond exceptionally stable and its activation a significant chemical challenge. acs.org

Functionalization of the C-7 position in this compound via cleavage of the C-F bond is considerably more difficult than reactions at the C-Br bond. While methods for C-F bond activation exist, they often require specific transition-metal catalysts (e.g., complexes of nickel, rhodium, or palladium), harsh reaction conditions, or specially designed substrates.

Due to the large difference in the reactivity of the C-Br and C-F bonds, this compound is an ideal substrate for selective functionalization. A wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, can be performed chemoselectively at the C-5 position without disturbing the C-7 fluorine atom. This allows the fluorine to be retained in the final product, where it can serve to modulate properties such as metabolic stability or binding affinity in medicinal chemistry contexts.

Reactivity at the Methyl Group

Side-Chain Functionalization (e.g., Oxidation to Carbaldehyde or Carboxylic Acid Derivatives)

The methyl group of 8-methylquinoline (B175542) and its derivatives can undergo oxidation to afford valuable intermediates such as carbaldehydes and carboxylic acids. These transformations typically require the use of oxidizing agents and are often facilitated by the presence of the quinoline nitrogen, which can influence the reactivity of the adjacent methyl group. For instance, studies on related 8-methylquinoline systems have demonstrated that the methyl group can be oxidized under specific conditions. While direct oxidation of this compound is not extensively documented, the principles of side-chain oxidation of quinolines are well-established.

A new synthetic method has been reported for the regiospecific functionalization of 8-methylquinoline derivatives at the C-2 position, followed by selective hydrogenation of the pyridine ring in a one-pot tandem process. tandfonline.com This highlights the potential for multi-step transformations originating from the methylquinoline scaffold.

Radical Reactions at the Alkyl Moiety

The methyl group of 8-methylquinoline derivatives can participate in radical reactions. These reactions often involve the abstraction of a hydrogen atom from the methyl group to form a benzyl-type radical, which can then undergo further transformations. For instance, metal-catalyzed C(sp³)–H activation is a prominent strategy for the functionalization of 8-methylquinolines. researchgate.netresearchgate.net Rhodium(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with various olefins has been demonstrated, proceeding through a five-membered rhodacycle intermediate. nih.govacs.org Similarly, palladium-catalyzed C(sp³)-H biarylation with cyclic diaryliodonium salts has been developed. nih.gov These methods provide pathways to introduce new carbon-carbon bonds at the methyl group.

Recent advancements have also explored the use of photocatalysis and direct radical addition for the functionalization of the C-8 position. rsc.org Furthermore, Rh(III)-catalyzed amidation of the C(sp3)-H bond of 8-methylquinolines has been achieved using N-hydroxyphthalimides as the amidation source. researchgate.net

Reactivity of the Quinoline Nitrogen Heterocycle

The nitrogen atom in the quinoline ring is a key center of reactivity, participating in N-oxidation, reduction, protonation, and coordination chemistry.

N-Oxidation and Reduction Chemistry

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. researchgate.netresearchgate.net This transformation is significant as the N-oxide can act as a directing group, facilitating functionalization at the C2 and C8 positions of the quinoline ring under mild conditions. researchgate.net The N-oxide can be subsequently deoxygenated to restore the quinoline core. organic-chemistry.org For example, metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides has been achieved using N-sulfonyl-1,2,3-triazoles. nih.gov

Conversely, the quinoline ring can be reduced. Reductive alkylation of quinoline with lithium in liquid ammonia (B1221849) affords 1-alkyl-1,4-dihydroquinolines. rsc.org Quinolines can also be reduced to tetrahydroquinolines using various catalyst systems. wikipedia.org A dearomative reduction method has been developed to access saturated heterocycles from bicyclic aromatics. nih.gov

Protonation Equilibria and Coordination Chemistry

The quinoline nitrogen is basic and can be protonated in acidic media. The protonation state of fluoroquinolones, a class of compounds related to this compound, is pH-dependent and influences their properties like lipophilicity and membrane penetration. nih.govnih.govmdpi.comacs.orgresearchgate.net Fluoroquinolones typically have two ionizable groups, the carboxylic acid and an amino group, leading to different protonated species depending on the pH. mdpi.com

The nitrogen atom, along with other potential donor atoms in substituted quinolines, can coordinate with metal ions to form coordination complexes. guidechem.comtandfonline.comuomustansiriyah.edu.iqlibretexts.org The ability of quinoline derivatives to act as ligands is a fundamental aspect of their chemistry, with applications in catalysis and materials science. uomustansiriyah.edu.iq The bromine and fluorine substituents on this compound can influence its coordination behavior.

Regioselectivity and Stereoselectivity Considerations in Transformations of Substituted Quinolines

The substituents on the quinoline ring play a crucial role in directing the regioselectivity of further transformations. In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing halogens, along with the directing effect of the quinoline nitrogen, governs the outcome of reactions.

For instance, in electrophilic aromatic substitution reactions, the position of substitution is influenced by the activating and deactivating nature of the existing groups. The functionalization of quinolines through C-H activation is a powerful tool for introducing substituents at specific positions. mdpi.com The use of a directing group, such as an N-oxide, can provide high regioselectivity for functionalization at the C2 and C8 positions. researchgate.netacs.org

In hydroboration reactions of substituted quinolines, regioselectivity can be controlled by the choice of catalyst. chinesechemsoc.org Similarly, dearomative hydroboration can be directed to either the 5,6- or 5,8-positions of the quinoline ring by ligand control. nih.gov The synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines also demonstrates the importance of regioselectivity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 7 Fluoro 8 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-7-fluoro-8-methylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for complete spectral assignment.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In the case of this compound, the spectrum is expected to show distinct signals for the methyl group and the four aromatic protons on the quinoline (B57606) core.

Methyl Protons (C8-CH₃): A singlet is anticipated for the three protons of the methyl group, likely appearing in the range of δ 2.4-2.7 ppm. nih.gov

Aromatic Protons: The quinoline ring system contains four protons at positions H-2, H-3, H-4, and H-6. The electron-withdrawing effects of the nitrogen atom and the halogen substituents significantly influence their chemical shifts. Protons on the pyridine (B92270) ring (H-2, H-3, H-4) generally appear at lower field than those on the carbocyclic ring (H-6). kiku.dk

H-2, H-3, H-4: These protons form a distinct spin system. H-4 is expected to be a doublet, coupled to H-3. H-2 would also appear as a doublet, coupled to H-3. H-3 would consequently be a doublet of doublets.

H-6: This proton is on the benzene (B151609) ring portion. Its signal would be split into a doublet by the adjacent fluorine atom at C-7, a phenomenon known as ³J(H,F) coupling. smolecule.com

The precise chemical shifts and coupling constants are crucial for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | d | J(H2,H3) ≈ 4.5 |

| H-4 | 8.3 - 8.5 | d | J(H4,H3) ≈ 8.5 |

| H-3 | 7.5 - 7.7 | dd | J(H3,H4) ≈ 8.5, J(H3,H2) ≈ 4.5 |

| H-6 | 7.4 - 7.6 | d | ³J(H6,F7) ≈ 8.0-9.0 |

This table contains predicted data based on the analysis of similar quinoline structures and general NMR principles.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. For this compound, ten distinct signals are expected, corresponding to the nine carbons of the quinoline ring and the one methyl carbon.

The carbon atoms directly bonded to the electronegative halogen atoms (C-5 and C-7) are of particular interest.

C-5: The carbon bearing the bromine atom (C-5) would show a resonance at a characteristic chemical shift, though its signal may be broadened.

C-7: The carbon bonded to the fluorine atom (C-7) will exhibit a large one-bond coupling constant (¹J(C,F)), resulting in a doublet. This is a key diagnostic feature for identifying the carbon directly attached to fluorine. smolecule.com Other nearby carbons (C-6, C-8) will also show smaller couplings (²J(C,F) and ³J(C,F)). smolecule.com

Methyl Carbon: The methyl carbon will appear as a singlet at high field (δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 150 - 152 | s |

| C-3 | 121 - 123 | s |

| C-4 | 134 - 136 | s |

| C-4a | 128 - 130 | d (small J) |

| C-5 | 118 - 120 | d (small J) |

| C-6 | 115 - 117 | d (²J(C,F)) |

| C-7 | 158 - 162 | d (¹J(C,F)) |

| C-8 | 125 - 127 | d (²J(C,F)) |

| C-8a | 146 - 148 | s |

This table contains predicted data based on the analysis of substituted quinoline systems and established carbon-fluorine coupling patterns. smolecule.comresearchgate.net

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. dtic.mil For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-7 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In halogenated aromatic systems, the signal for fluorine typically appears in a well-defined region. wiley-vch.de The multiplicity of the signal will be a doublet of doublets (or a more complex multiplet) due to coupling with the adjacent protons, primarily H-6. georgiasouthern.edu

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguous structural confirmation. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. It would clearly show the correlation between H-2, H-3, and H-4, confirming their connectivity within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for C-2, C-3, C-4, C-6, and the methyl carbon.

Correlations from the methyl protons (C8-CH₃) to C-7, C-8, and the bridgehead carbon C-8a.

Correlations from H-6 to C-5, C-7, and C-8.

Correlations from H-4 to C-5 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A key NOE would be expected between the methyl protons (C8-CH₃) and the proton at H-7 (if it existed) or potentially H-6, confirming their spatial proximity on the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₀H₇BrFN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. smolecule.com

A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺•). Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units ([M]⁺• and [M+2]⁺•). This pattern is a definitive indicator of a monobrominated compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion / Fragment | Formula | Calculated Monoisotopic Mass (m/z) | Notes |

|---|---|---|---|

| [M]⁺• | C₁₀H₇⁷⁹BrFN | 238.9746 | Molecular ion with ⁷⁹Br |

| [M+2]⁺• | C₁₀H₇⁸¹BrFN | 240.9725 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | C₁₀H₇FN | 159.0535 | Loss of bromine radical |

The analysis of fragmentation patterns provides further structural corroboration.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

C=C and C=N Ring Stretching: Strong to medium bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline aromatic system. researchgate.net

C-F Stretching: A strong absorption band characteristic of an aryl-fluoride bond is expected in the 1270-1200 cm⁻¹ region. smolecule.com

C-Br Stretching: A medium to strong absorption in the fingerprint region, typically around 650-550 cm⁻¹, would indicate the presence of the C-Br bond.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the 900-675 cm⁻¹ range, and their pattern can sometimes give clues about the substitution pattern of the aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=C and C=N Ring Stretch | 1600 - 1450 | Strong-Medium |

| C-F Stretch | 1270 - 1200 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with exceptional accuracy. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C₁₀H₇BrFN, the theoretical monoisotopic mass can be calculated with high precision.

While specific experimental HRMS data for this compound is not widely published, data from closely related analogs, such as 7-bromo-6-fluoro-2-methylquinoline (B8723826) which shares the same molecular formula, provides a strong basis for the expected values. For C₁₀H₇BrFN, the protonated molecule ([M+H]⁺) would be C₁₀H₈BrFN⁺. The calculated exact mass for this ion is approximately 240.9721 u. An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm) of this calculated mass, thereby confirming the elemental composition.

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 mass units, with nearly equal intensity. This isotopic signature serves as a definitive marker for the presence of a single bromine atom in the molecule.

Fragmentation analysis in mass spectrometry can further corroborate the proposed structure. Common fragmentation pathways for quinoline derivatives include the loss of substituents. For this compound, potential fragmentation could involve the loss of a bromine radical (Br•) or the elimination of hydrogen fluoride (B91410) (HF).

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Adduct | Calculated m/z |

| C₁₀H₇BrFN | [M+H]⁺ | 239.98188 |

| C₁₀H₇BrFN | [M+Na]⁺ | 261.96382 |

| C₁₀H₇BrFN | [M-H]⁻ | 237.96732 |

Note: The m/z values are predicted and would be confirmed by experimental analysis.

X-ray Crystallography for Single Crystal Structure Determination (if applicable to related compounds)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the formation of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of electron density maps, from which the precise coordinates of each atom in the crystal lattice can be determined.

As of the current literature, a single-crystal X-ray structure for this compound has not been reported. However, the crystal structures of numerous related quinoline derivatives, including various dihalo-8-quinolinols and their metal complexes, have been extensively studied. researchgate.netresearcher.life These studies provide valuable insights into the likely solid-state conformation and intermolecular interactions of this compound.

Based on the analysis of related structures, several key features would be anticipated in the crystal structure of this compound:

Planarity: The quinoline core is expected to be largely planar due to its aromatic nature.

Intermolecular Interactions: The presence of halogen atoms (bromine and fluorine) and the aromatic system suggests the likelihood of various non-covalent interactions governing the crystal packing. These may include π-π stacking interactions between the quinoline rings of adjacent molecules. Halogen bonding, where the bromine or fluorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic region on a neighboring molecule, is also a possibility that could influence the supramolecular architecture. smolecule.com

Table 2: Crystallographic Data for a Related Dihalo-2-methyl-8-quinolinolate Boron Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.345 |

| β (°) | 98.765 |

| Volume (ų) | 1902.3 |

Note: This data is for a representative related compound, (κ²-(N,O)-5,7-dichloro-2-methyl-8-quinolinolate)di(pentafluorophenyl)borane, and serves to illustrate typical crystallographic parameters for substituted quinolines. researcher.liferesearchgate.net The actual parameters for this compound would need to be determined experimentally.

The synthesis and successful crystallization of this compound would be a valuable contribution to the field, allowing for a definitive structural elucidation and a deeper understanding of the interplay of its substituent effects on solid-state packing.

Theoretical and Computational Studies of 5 Bromo 7 Fluoro 8 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic structure and molecular properties of complex organic molecules like 5-Bromo-7-fluoro-8-methylquinoline.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value | Justification based on Analogous Compounds |

|---|---|---|

| C5-Br Bond Length | ~1.90 Å | Typical C-Br bond length in aromatic systems. |

| C7-F Bond Length | ~1.35 Å | Characteristic C-F bond length in fluorinated aromatics. |

| C8-CH3 Bond Length | ~1.51 Å | Standard C-C single bond length for a methyl group on an aromatic ring. |

| C-N-C Angle in Pyridine (B92270) Ring | ~117° | Typical for substituted quinolines. |

Note: The values in this table are estimations based on computational studies of similar halogenated quinoline (B57606) structures and are intended to be representative.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. scirp.orgarabjchem.orgresearchgate.netnih.gov For this compound, the HOMO is expected to be delocalized across the electron-rich quinoline ring system. The LUMO, conversely, will likely be concentrated around the pyridine ring and influenced by the electron-withdrawing fluorine and bromine atoms, making these areas susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. The presence of both electron-donating (methyl) and electron-withdrawing (halogen) groups creates a complex electronic landscape.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Expected Distribution |

|---|---|---|

| HOMO | -6.5 to -7.0 | Delocalized over the quinoline ring, with some contribution from the methyl group. |

| LUMO | -1.5 to -2.0 | Primarily located on the pyridine ring, with significant contributions from the C-F and C-Br regions. |

Note: These energy values are hypothetical and serve to illustrate the expected trends based on DFT calculations of substituted quinolines.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface, highlighting regions of positive and negative electrostatic potential. researchgate.netbohrium.comresearchgate.netulisboa.pt For this compound, the ESP map is predicted to show a region of high negative potential (red) around the electronegative nitrogen atom of the quinoline ring and the fluorine atom, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, a region of positive electrostatic potential (a "sigma-hole") is anticipated on the outer surface of the bromine atom along the C-Br bond axis, making it a potential halogen bond donor. The methyl group would exhibit a relatively neutral or slightly positive potential.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of novel compounds. worktribe.comchemrxiv.orgchemrxiv.orgescholarship.orgresearchgate.netnih.govnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. worktribe.comchemrxiv.orgchemrxiv.orgescholarship.org For this compound, the predicted ¹³C and ¹⁹F NMR chemical shifts would be significantly influenced by the electronic environment created by the substituents. The fluorine atom at C7 would cause a characteristic downfield shift for C7 and would also influence the shifts of neighboring carbons. The bromine at C5 and the methyl group at C8 would also have predictable effects on the chemical shifts of the carbons in the quinoline ring.

Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT. researchgate.netnih.gov These calculated frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method. The predicted IR spectrum for this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value/Range | Notes |

|---|---|---|

| ¹⁹F NMR Chemical Shift | -110 to -130 ppm | Highly dependent on the local electronic environment. |

| ¹³C NMR Chemical Shift (C5) | ~115-120 ppm | Influenced by the attached bromine atom. |

| ¹³C NMR Chemical Shift (C7) | ~155-160 ppm (d, ¹JCF) | Directly bonded to fluorine, showing a large C-F coupling constant. |

| ¹³C NMR Chemical Shift (C8) | ~130-135 ppm | Influenced by the methyl group and proximity to the nitrogen. |

| IR Frequency (C-F stretch) | ~1200-1250 cm⁻¹ | Characteristic strong absorption for aryl fluorides. |

| IR Frequency (C-Br stretch) | ~550-650 cm⁻¹ | Typically found in the fingerprint region. |

Note: These are estimated values based on computational studies of analogous compounds and serve as a guide for experimental characterization.

Conformational Analysis and Energy Landscape Exploration

Computational methods are essential for exploring the conformational space of molecules, particularly those with rotatable groups. nih.govuoa.grrsc.orgrsc.org In this compound, the primary source of conformational isomerism arises from the rotation of the methyl group at the C8 position. Due to the proximity of the bulky bromine atom at C5 and the quinoline nitrogen, steric hindrance is expected to create a significant rotational barrier. Computational analysis would likely reveal two or three low-energy staggered conformations of the methyl group relative to the plane of the quinoline ring. The energy landscape would show these minima separated by transition states corresponding to eclipsed conformations.

Table 4: Hypothetical Energy Profile for Methyl Group Rotation

| Rotational Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.0 | Staggered (most stable) |

| 60 | ~3-5 | Eclipsed (Transition State) |

| 120 | ~0.1-0.5 | Staggered (stable) |

Note: This table presents a simplified, hypothetical energy profile to illustrate the concept of conformational analysis.

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are instrumental in modeling reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies, which provides insight into reaction kinetics and selectivity. d-nb.infoacs.orgsioc-journal.cnmdpi.comresearchgate.netmdpi.comresearchgate.net For this compound, several reaction types could be computationally modeled.

In electrophilic aromatic substitution, the positions on the quinoline ring most susceptible to attack can be predicted based on the calculated charge distributions and frontier orbital densities. The interplay between the electron-donating methyl group and the deactivating, ortho-para directing halogens, along with the inherent reactivity of the quinoline nucleus, would determine the regioselectivity. Computational modeling could, for instance, predict whether further halogenation would occur on the benzene (B151609) or pyridine ring.

For nucleophilic aromatic substitution (SNAr), the electron-withdrawing fluorine atom makes the C7 position a likely site for attack, especially under basic conditions. mdpi.com Computational modeling of the Meisenheimer intermediate and the corresponding transition state would provide quantitative information about the feasibility of such a reaction.

Table 5: Predicted Reactivity for this compound

| Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| C2 | Moderate | Low |

| C3 | Low | Low |

| C4 | Moderate | Low |

| C6 | High | Low |

Note: This table provides a qualitative prediction of reactivity based on the expected electronic properties of the molecule.

Analysis of Substituent Effects on the Quinoline Ring System

The electronic and steric properties of the quinoline ring system in this compound are significantly influenced by the presence of the bromine, fluorine, and methyl substituents. These groups modulate the electron density distribution and the geometric landscape of the molecule, which in turn can affect its reactivity and potential interactions with biological targets. Computational studies on substituted quinolines provide a theoretical framework for understanding these intricate effects. researchgate.netrsc.org

Inductive and Resonance Effects of Halogen Atoms

The inductive effect (-I) is the withdrawal of electron density through the sigma (σ) bonds due to the high electronegativity of the halogen atoms compared to carbon. chemistrysteps.com Both bromine and fluorine are highly electronegative and therefore exhibit a strong electron-withdrawing inductive effect. The magnitude of this effect correlates with the electronegativity of the halogen, with fluorine being more electronegative than bromine. chemistrysteps.com This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution. libretexts.org

Computational analyses, such as those employing the theory of atoms in molecules (AIM), have shown that while the resonance effect of halogens is a donor effect, the opposing inductive effect is stronger. nih.gov The interplay of these effects results in a complex modification of the electron distribution within the quinoline ring system.

| Effect | Description | Influence of Bromine and Fluorine |

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to high electronegativity. | Strong electron withdrawal, deactivating the quinoline ring. Fluorine has a stronger -I effect than bromine. chemistrysteps.com |

| Resonance Effect (+R) | Donation of lone pair electrons into the π-system of the ring. | Weak electron donation, opposing the inductive effect. nih.gov |

Steric Interactions Imposed by the Methyl Group

The methyl group at the 8-position of the quinoline ring introduces significant steric hindrance. This steric bulk can influence the planarity of the quinoline system and affect its interaction with other molecules. The presence of a substituent at the C8 position can cause distortion from the ideal geometry. rsc.org

Studies on 8-substituted quinolines have demonstrated that the steric and electronic properties of the substituent at this position can modulate the stability and biological activity of the compound. nih.gov The methyl group at the 1-position of a quinolinium salt has been shown to modify the electronic and steric properties of the quinoline ring. ontosight.ai In the case of this compound, the methyl group in the "peri" position relative to the quinoline nitrogen can lead to out-of-plane distortions.

Research on sterically demanding quinoline ligands has shown that methyl groups at the 8-position can lead to severe distortion from ideal tetrahedral geometry in metal complexes. rsc.org This distortion is a direct consequence of the steric clash between the methyl group and the rest of the molecule. This steric hindrance can also inhibit certain chemical reactions at neighboring positions. researchgate.net For instance, the presence of a methyl group can influence the reaction pathway in processes like hydrodesulfurization when quinoline is present. researchgate.net

| Interaction | Description | Effect of the 8-Methyl Group |

| Steric Hindrance | The spatial bulk of the methyl group restricts the geometry and accessibility of the quinoline ring. | Can cause out-of-plane distortion of the quinoline system and hinder interactions at adjacent positions. rsc.org |

| Conformational Effects | The presence of the methyl group can influence the preferred conformation of the molecule. | May lead to a non-planar arrangement to minimize steric strain. |

Applications of 5 Bromo 7 Fluoro 8 Methylquinoline in Complex Organic Synthesis

Utilization as a Versatile Synthetic Building Block and Intermediate

The presence of multiple functional handles on the quinoline (B57606) ring system positions 5-Bromo-7-fluoro-8-methylquinoline as a highly versatile synthetic intermediate. Quinoline derivatives are widely recognized as essential building blocks for creating more complex molecules, a role that this compound is well-suited to fulfill.

The quinoline scaffold itself is a foundational element in a multitude of bioactive heterocyclic compounds. This compound can serve as a starting point for the synthesis of more elaborate heterocyclic systems. The reactivity of the bromine and fluorine atoms allows for their substitution, paving the way for the annulation of additional rings or the introduction of diverse heterocyclic moieties. While specific examples for this exact compound are not extensively documented, the general reactivity of halogenated quinolines supports this potential. For instance, nucleophilic substitution reactions can be employed to displace the halogen atoms with other functional groups, which can then be used in cyclization reactions to build fused heterocyclic systems. smolecule.com

The development of complex polycyclic aromatic compounds is a significant area of research, particularly in materials science. The planar nature of the quinoline ring makes it an attractive component for constructing larger, conjugated systems. The bromine atom at the 5-position of this compound is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would allow for the facile formation of carbon-carbon bonds, enabling the integration of the quinoline unit into larger polycyclic frameworks. Such frameworks are of interest for their potential electronic and photophysical properties.

Scaffold for the Design of Advanced Materials (non-biological applications)

Halogenated quinoline derivatives are explored in the development of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals, owing to their unique electronic properties. evitachem.com The presence of both electron-withdrawing fluorine and a modifiable bromine atom on the this compound scaffold allows for the tuning of its electronic characteristics. The incorporation of this quinoline derivative into larger polymeric or molecular structures could lead to materials with desirable charge-transport and luminescent properties. The field of organic electronics often utilizes such substituted heterocyclic compounds as precursors for advanced materials. smolecule.com

Development of Functionalized Derivatives for Chemical Probe Development

Chemical probes are essential tools for investigating biological systems. The quinoline scaffold is a common feature in such probes. this compound can serve as a core structure for the development of new chemical probes. The bromine atom provides a convenient handle for introducing reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. For example, the development of quadrupolar two-photon sensitive probes has been demonstrated using substituted quinolines, highlighting the utility of this scaffold in creating advanced imaging agents. rsc.org

Diversification Strategies for Exploring Chemical Space

The ability to rapidly generate a library of related compounds from a common intermediate is a powerful strategy in chemical research. This compound is an excellent starting point for such diversification efforts.

The bromine atom at the 5-position is the most versatile handle for post-synthetic modification. Its reactivity in a wide range of transition metal-catalyzed cross-coupling reactions allows for the introduction of a vast array of substituents. This strategy is widely used to explore new chemical space and to optimize the properties of a lead compound.

Examples of Potential Post-Synthetic Modifications:

| Reaction Type | Reagent | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Aryl group |

| Sonogashira Coupling | Terminal alkynes | Alkynyl group |

| Buchwald-Hartwig Amination | Amines | Amino group |

| Stille Coupling | Organostannanes | Alkyl/Aryl group |

| Heck Reaction | Alkenes | Alkenyl group |

| Cyanation | Cyanide sources | Cyano group |

These modifications allow for the systematic variation of the substituent at the 5-position, enabling the exploration of structure-activity relationships in medicinal chemistry or the tuning of material properties. The chemoselective displacement of bromine in the presence of other functional groups is a well-established and robust method for the diversification of heterocyclic compounds. mdpi.com

Transformations at the Fluorine Position

The fluorine atom at the C-7 position of the this compound scaffold is a key site for synthetic modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline ring system, further activated by the halogen substituents, facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles. This allows for the introduction of diverse functional groups, significantly expanding the molecular complexity and potential applications of the resulting derivatives.

Research into the reactivity of analogous fluoroquinolines has demonstrated that the C-7 position is susceptible to attack by a range of nucleophiles. For instance, studies on other 7-fluoroquinolone systems have shown successful substitutions with amines, thiols, and alkoxides. In the context of this compound, the presence of the bromine atom at C-5 and the methyl group at C-8 can influence the electronic environment and steric accessibility of the C-7 position, thereby modulating its reactivity.

The general scheme for the nucleophilic aromatic substitution at the C-7 position can be represented as follows:

Scheme 1: General Nucleophilic Aromatic Substitution at the C-7 Position

Detailed research findings on related compounds indicate that these transformations are typically carried out in the presence of a base in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on Fluoroquinoline Analogs

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Benzimidazole (B57391) | 7-Aminoquinoline Derivative | mdpi.com |

| Thiol | Sodium thiomethoxide | 7-Thioetherquinoline Derivative | researchgate.net |

| Alkoxide | Sodium methoxide | 7-Alkoxyquinoline Derivative | researchgate.net |

The introduction of various amino heterocycles at the C-7 position of fluoroquinolones has been a particularly fruitful strategy in the development of new therapeutic agents. For example, the reaction of a fluoroquinolone with benzimidazole has been shown to yield a 7-benzimidazol-1-yl-fluoroquinolone derivative. mdpi.com This type of transformation highlights the potential of this compound to serve as a precursor for a wide array of biologically active molecules through the strategic displacement of its fluorine atom.

Further Functionalization of the Methyl Group

The 8-methyl group of this compound represents another valuable handle for synthetic elaboration. The C(sp³)–H bonds of the methyl group can be activated and functionalized through various modern synthetic methodologies, including transition metal-catalyzed C–H activation, radical reactions, and oxidation. The nitrogen atom within the quinoline ring can act as an intrinsic directing group, facilitating regioselective functionalization at the 8-methyl position. nih.gov

Transition metal-catalyzed C–H activation has emerged as a powerful tool for the diversification of 8-methylquinolines. nih.govacs.orgrsc.org Catalysts based on palladium, rhodium, and other transition metals can mediate the coupling of the 8-methyl group with a variety of partners, including aryl halides, organoboron reagents, and even other C–H bonds. acs.orgresearchgate.net For instance, palladium-catalyzed biarylation of 8-methylquinolines with cyclic diaryliodonium salts has been developed to synthesize functionalized biaryls. acs.org

A general representation of this transformation is shown below:

Scheme 2: Transition Metal-Catalyzed C(sp³)–H Functionalization of the 8-Methyl Group

Furthermore, the methyl group can undergo radical bromination using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. The resulting 8-(bromomethyl)quinoline (B1267487) derivative is a versatile intermediate that can be converted into a wide range of other functional groups through nucleophilic substitution reactions.

Oxidation of the 8-methyl group can also be achieved to furnish the corresponding aldehyde or carboxylic acid. These transformations provide access to key synthetic intermediates that can participate in a host of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formations.

Table 2: Potential Functionalization Reactions of the 8-Methyl Group

| Reaction Type | Reagent/Catalyst Example | Product Functional Group | Reference |

| C-H Biarylation | PdCl₂, Cyclic Diaryliodonium Salt | Biaryl | acs.org |

| C-H Alkylation | Pd(OAc)₂, Aziridine | γ-Quinolinylpropylamine | rsc.org |

| C-H Methylation | [Cp*RhCl₂]₂, MeBF₃K | Ethyl | researchgate.net |

| Radical Bromination | N-Bromosuccinimide (NBS) | Bromomethyl | General Knowledge |

| Oxidation | Selenium Dioxide (SeO₂) | Aldehyde | General Knowledge |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | General Knowledge |

The site-selective C(sp³)–H functionalization of 8-methylquinolines is a rapidly evolving field, offering a diverse array of methods to introduce molecular complexity. rsc.org These strategies, when applied to the this compound framework, would enable the synthesis of novel compounds with tailored properties for various applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-Bromo-7-fluoro-8-methylquinoline with high regioselectivity?

- Methodological Answer : Regioselective bromination and fluorination of quinoline derivatives require precise control of reaction conditions. For example, bromination at the 5-position often involves electrophilic substitution using reagents like N-bromosuccinimide (NBS) under acidic conditions, while fluorination at the 7-position may employ halogen exchange (Halex) reactions with KF in polar aprotic solvents . Competing side reactions (e.g., over-bromination or defluorination) can be mitigated by optimizing stoichiometry, temperature, and catalyst choice (e.g., Pd-mediated cross-coupling for methyl group introduction at the 8-position) .

Q. How can the purity and identity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to separate impurities. Retention time comparison with authenticated standards is critical .

- Spectroscopy :

- H/C NMR : Confirm substitution patterns via chemical shifts (e.g., downfield shifts for Br and F substituents: ~8.5–9.0 ppm for aromatic protons adjacent to Br) .

- HRMS : Exact mass analysis (e.g., calculated for CHBrFN: [M+H] = 268.9852) ensures molecular formula accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the 8-methyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl group at the 8-position introduces steric hindrance, which can slow down Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational DFT studies (e.g., Mulliken charge analysis) reveal electron-donating effects from the methyl group, altering the electrophilicity of the quinoline core. To enhance reactivity:

- Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate.

- Optimize solvent polarity (e.g., DMF > THF) to stabilize transition states .

Q. What spectroscopic techniques are most effective for analyzing intermolecular interactions between this compound and biological targets?

- Methodological Answer :

- Fluorescence Quenching : Monitor binding to proteins (e.g., serum albumin) via Stern-Volmer plots to determine quenching constants () and binding modes (static vs. dynamic) .

- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics with immobilized targets (e.g., enzymes like COMT, as seen in quinoline-based inhibitors) .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) to resolve binding-site interactions at atomic resolution .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like Schrödinger’s QikProp to calculate logP (lipophilicity), CYP450 inhibition profiles, and plasma protein binding.

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess conformational stability in lipid bilayers or enzyme active sites .

- Metabolic Pathway Prediction : Software like Meteor (Lhasa Ltd.) identifies probable Phase I/II metabolites (e.g., debromination or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.